cis-beta-Octenoic acid

Flavor chemistry Aroma research Sensory science

cis-beta-Octenoic acid (IUPAC: (Z)-oct-3-enoic acid; synonym: cis-3-octenoic acid, 3Z-octenoic acid) is a medium-chain unsaturated fatty acid (C8H14O2; MW 142.20 g/mol) carrying a cis (Z) double bond at the Δ³ position. It belongs to the (Z)-3-alkenoic acid homologous series, is classified as an olefinic fatty acid, and is registered under ChEBI:180314 and LIPID MAPS LMFA01030019.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 5169-51-7
Cat. No. B15492334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-beta-Octenoic acid
CAS5169-51-7
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC=CCC(=O)O
InChIInChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5-
InChIKeyIWPOSDLLFZKGOW-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-beta-Octenoic Acid (CAS 5169-51-7) – Procurement-Relevant Identity and Baseline Profile


cis-beta-Octenoic acid (IUPAC: (Z)-oct-3-enoic acid; synonym: cis-3-octenoic acid, 3Z-octenoic acid) is a medium-chain unsaturated fatty acid (C8H14O2; MW 142.20 g/mol) carrying a cis (Z) double bond at the Δ³ position [1]. It belongs to the (Z)-3-alkenoic acid homologous series, is classified as an olefinic fatty acid, and is registered under ChEBI:180314 and LIPID MAPS LMFA01030019 [2]. The compound is a naturally occurring volatile decomposition product of triglycerides and has documented occurrence in foods, where it contributes to aroma and potential chemo-communicative functions [3]. It is recognized as a GRAS flavoring substance by FEMA (FEMA No. 4362) and has been evaluated by JECFA (No. 1627) with no safety concern at current intake levels [4].

Why cis-beta-Octenoic Acid Cannot Be Replaced by Generic Octenoic Acid Isomers or Chain-Length Analogs


Substituting cis-beta-octenoic acid (the pure (Z)-3 isomer) with the commonly traded mixed-isomer 3-octenoic acid (CAS 1577-19-1) or with neighboring homologs introduces measurable and functionally consequential shifts in olfactory potency, odor character, and physicochemical behavior. The (Z)-3 double-bond configuration is not a minor structural detail; it dictates the compound's binding interaction with odorant receptors and its volatility profile [1]. Systematic gas chromatography–olfactometry (GC-O) data demonstrate that (Z)-3-octenoic acid possesses a median odor threshold in air (0.42 ng/L) that differs by over two-fold from its nearest (Z)-3-alkenoic acid homolog, and that its unique plastic-like odor quality is not replicated by either shorter-chain or longer-chain analogs [1]. Furthermore, the cis geometric isomer is explicitly distinguished from the trans (E)-3-octenoic acid isomer (CAS 5163-67-7), which carries a separate FEMA designation and a different odor profile [2]. Generic substitution therefore risks altering the dose-response relationship in fragrance or flavor formulations, compromising sensory fidelity in research models, or introducing uncharacterized impurities when mixed-isomer stocks are used in analytical standardization.

Quantitative Differentiation Evidence: cis-beta-Octenoic Acid vs. Closest Analogs


Odor Threshold Potency: cis-beta-Octenoic Acid Is the Lowest-Threshold (Z)-3-Alkenoic Acid Measured by GC-O

In a systematic GC-olfactometry study of homologous (Z)-3-alkenoic acids, (Z)-3-octenoic acid (cis-beta-octenoic acid) exhibited the lowest median odor threshold in air at 0.42 ng/L, making it 2.24-fold more potent than (Z)-3-heptenoic acid (median OT = 0.94 ng/L air) and substantially more potent than all longer-chain homologs in the series [1]. The minimum and maximum individual threshold values for (Z)-3-octenoic acid spanned 5 orders of magnitude, indicating a particularly wide inter-individual sensitivity range that is not observed for the alcohols or aldehydes in the same series [1].

Flavor chemistry Aroma research Sensory science

Unique Odor Quality: A Plastic-Like Character That Differentiates the C8 (Z)-3 Acid from All Other Chain-Length Homologs

Within the (Z)-3-alkenoic acid homologous series, odor qualities follow a systematic chain-length-dependent progression. (Z)-3-octenoic acid is specifically characterized by a plastic-like odor note that is not observed in shorter-chain acids (C6–C7: cheesy, sweaty) or longer-chain acids (C10–C12: waxy, acidic) [1]. This discrete qualitative differentiation means that no other chain-length homolog can replicate the exact sensory character of cis-beta-octenoic acid in a formulation [1].

Sensory profiling Structure-odor relationships Flavor and fragrance development

Regulatory and Safety Clearance for Flavor Use: FEMA GRAS and JECFA Evaluation Specific to the 3-Octenoic Acid Structure

3-Octenoic acid has received FEMA GRAS designation (FEMA No. 4362) and JECFA evaluation (No. 1627, Session 68, 2007) with the conclusion of 'no safety concern at current levels of intake when used as a flavoring agent' [1]. The JECFA specification describes the material as a white solid with an oily, fatty aroma, slightly soluble in water and soluble in most organic solvents [2]. In contrast, the trans isomer (E)-3-octenoic acid (CAS 5163-67-7) carries no independent FEMA GRAS determination for flavor use, and saturated octanoic acid (FEMA 2796) has a distinctly different odor character (unpleasant, rancid) [3].

Flavor regulation GRAS determination Food additive safety

Physicochemical Property Divergence: Liquid vs. Solid at Ambient Temperature Relative to Saturated Octanoic Acid

Octanoic acid (saturated C8:0; CAS 124-07-2) is a waxy solid at room temperature (mp 15–17 °C) with a density of 0.91 g/mL and a boiling point of 237 °C [1]. cis-beta-Octenoic acid, by virtue of the cis double bond introducing a kink in the alkyl chain, is reported as a liquid to waxy solid at ambient conditions, with an estimated boiling point of approximately 244 °C at 760 mmHg and a density of approximately 0.93–0.96 g/mL . The higher boiling point and altered melting behavior arise directly from the double-bond geometry, affecting volatility, headspace partitioning, and compatibility with liquid formulation matrices compared to the saturated analog.

Physical chemistry Formulation science Material handling

Analytical Utility as an Internal Standard in Clinical Fatty Acid Quantification

3-Octenoic acid has been validated and employed as an internal standard in an improved enzymatic method for determining free fatty acids in human serum, published in Clinical Chemistry [1]. The compound was selected based on its chromatographic resolution from endogenous serum fatty acids and its compatibility with the enzymatic detection workflow. In contrast, saturated octanoic acid (C8:0) is itself a naturally occurring serum fatty acid and cannot serve as an internal standard due to endogenous background interference [2].

Clinical chemistry Analytical method development Free fatty acid assay

High-Confidence Application Scenarios for cis-beta-Octenoic Acid Based on Differentiated Evidence


Flavor and Fragrance Formulation Requiring Maximum Olfactory Potency per Unit Mass

cis-beta-Octenoic acid delivers the lowest odor threshold (0.42 ng/L air) among all (Z)-3-alkenoic acids, making it the most potent homolog for flavor and fragrance applications where dose economy is critical [1]. Formulators targeting fatty, plastic-like background notes can achieve equivalent sensory impact at lower inclusion rates compared to (Z)-3-heptenoic acid (which requires 2.24× higher concentration for threshold detection) or (Z)-3-nonenoic acid. This directly translates to reduced raw material cost per unit of sensory performance and lower volatile organic compound (VOC) contribution in the final product.

Sensory Research and Structure-Odor Relationship Studies

The discrete plastic-like odor quality of (Z)-3-octenoic acid, documented and validated by trained sensory panels using GC-O methodology, makes this compound a necessary component in systematic investigations of human odorant receptor activation by medium-chain unsaturated fatty acids [1]. No other chain-length homolog reproduces this specific odor character; using a generic mixed-isomer 3-octenoic acid stock introduces uncontrolled stereochemical variability that confounds structure-odor correlation analyses. Procurement of the defined (Z)-isomer is therefore a requirement for reproducible sensory neuroscience and psychophysics research.

Food Flavoring Development Under GRAS/JECFA Regulatory Frameworks

With established FEMA GRAS 4362 and JECFA 1627 status and a 'no safety concern' conclusion from the 2007 JECFA evaluation, 3-octenoic acid provides a clear regulatory pathway for incorporation into food flavor formulations [1][2]. This is not uniformly available for all octenoic acid positional or geometric isomers; for instance, the trans (E)-3 isomer lacks an equivalent independent GRAS determination. Procurement of the JECFA-compliant material with documented specification (white solid; oily, fatty aroma; min. assay 95%) ensures regulatory defensibility in commercial food applications [2].

Clinical and Biomedical Research as a Non-Endogenous Analytical Internal Standard

3-Octenoic acid has been validated as an internal standard for the enzymatic determination of free fatty acids in human serum, a method published in Clinical Chemistry [1]. Because the compound is not present at interfering concentrations in normal human serum—unlike saturated C8:0 octanoic acid, which is an endogenous metabolite—it provides unambiguous chromatographic quantification. Procurement of high-purity (≥95% by GC or neutralization titration) cis-beta-octenoic acid is essential for clinical chemistry laboratories implementing this validated method or developing novel fatty acid profiling assays [2].

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